molecular formula C5H4Cl2N2O B156074 4,6-Dichloro-5-methoxypyrimidine CAS No. 5018-38-2

4,6-Dichloro-5-methoxypyrimidine

Cat. No. B156074
M. Wt: 179 g/mol
InChI Key: IJQIGKLDBGKSNT-UHFFFAOYSA-N
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Patent
US05077293

Procedure details

Piperazine (20 g) was dissolved in water (100 mL) in a Parr bottle and then solid 4,6-dichloro-5-methoxypyrimidine (5.00 g, 27.9 mmol) was added. The mixture was vigorously stirred for 2 h at room temperature during which the 4,6-dichloro-5-methoxypyrimidine dissolved. The stirring bar was removed, catalyst (10% Pd/C, 1.0 g) was added to the turbid solution, and the mixture was then hydrogenated (60 psi, 3 h) at room temperature. The catalyst was filtered off and the filtrate extracted 3 times with CH2Cl2. The CH2Cl2 extracts were dried over Na2SO4 and concentrated in vacuo to give a clear oil which solidified upon standing (3.34 g, 61.7%). This crude product was Kugelrohr distilled (yield 3.24 g), dissolved in acetonitrile, and concentrated HCl added to precipitate the product as a white powder which was dried in vacuo (4.32 g, 94.0% from crude product, m.p. 219°-221.5° C.).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl[C:8]1[C:13]([O:14][CH3:15])=[C:12](Cl)[N:11]=[CH:10][N:9]=1>O>[CH3:15][O:14][C:13]1[C:8]([N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)=[N:9][CH:10]=[N:11][CH:12]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=NC(=C1OC)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=NC(=C1OC)Cl
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
The stirring bar was removed
ADDITION
Type
ADDITION
Details
catalyst (10% Pd/C, 1.0 g) was added to the turbid solution
CUSTOM
Type
CUSTOM
Details
hydrogenated (60 psi, 3 h)
Duration
3 h
CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
EXTRACTION
Type
EXTRACTION
Details
the filtrate extracted 3 times with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The CH2Cl2 extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a clear oil which
DISTILLATION
Type
DISTILLATION
Details
distilled (yield 3.24 g)
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in acetonitrile
ADDITION
Type
ADDITION
Details
concentrated HCl added
CUSTOM
Type
CUSTOM
Details
to precipitate the product as a white powder which
CUSTOM
Type
CUSTOM
Details
was dried in vacuo (4.32 g, 94.0% from crude product, m.p. 219°-221.5° C.)

Outcomes

Product
Name
Type
Smiles
COC=1C(=NC=NC1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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